1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N'-diphenyl-

Asymmetric Synthesis Chiral Diamine Organolithium Addition

Researchers often struggle to find chiral diamine scaffolds with tunable electronic/steric profiles for asymmetric catalyst development. This C2-symmetric vicinal diamine solves that by offering a unique 4-methoxyphenyl/N-phenyl substitution pattern that cannot be replicated by generic DPEN or DACH analogs. Supplied as a dl/meso mixture at 98% purity. • Achieved 67% ee in organolithium-mediated C-C bond formation, demonstrating catalytic utility. • TPSA 42.5 Ų (18% lower than DPEN) improves passive membrane permeability for chiral probe design. • Predicted bp 627.7 °C enables high-temperature reactions without ligand loss. • Dual N-H HBD architecture enables bifunctional organocatalysis.

Molecular Formula C28H28N2O2
Molecular Weight 424.5 g/mol
CAS No. 83871-65-2
Cat. No. B3057683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N'-diphenyl-
CAS83871-65-2
Molecular FormulaC28H28N2O2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)NC3=CC=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C28H28N2O2/c1-31-25-17-13-21(14-18-25)27(29-23-9-5-3-6-10-23)28(30-24-11-7-4-8-12-24)22-15-19-26(32-2)20-16-22/h3-20,27-30H,1-2H3
InChIKeyXLPUGNMFPTVVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 4 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(4-methoxyphenyl)-N,N'-diphenylethane-1,2-diamine – C2-Symmetric Chiral Diamine Scaffold


1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N'-diphenyl- (CAS 83871-65-2) is a C2-symmetric, vicinal diamine featuring a 1,2-diphenylethane backbone with para-methoxy substitution on the backbone phenyl rings and N-phenyl groups on both nitrogen atoms [1], . This compound possesses two undefined stereocenters and is supplied as a mixture of dl- and meso- diastereomers, making it a versatile precursor for chiral ligand libraries and organocatalyst development [1].

Scaffold Type C2-symmetric vicinal diamine core
Diastereomer Form dl/meso mixture for chiral resolution
Research Context Chiral ligand library & organocatalyst development

Why Generic Substitution Fails for This Chiral Diamine


The unique substitution pattern of CAS 83871-65-2—combining 4-methoxyphenyl backbone substituents with N-phenyl groups—creates a distinct electronic and steric environment that cannot be replicated by simply substituting cheaper, more common chiral diamines such as DPEN (1,2-diphenylethane-1,2-diamine), TsDPEN, or DACH (1,2-cyclohexane-1,2-diamine) [1]. The electron-donating methoxy groups (Hammett σ_p = -0.27) alter the basicity and coordination properties of the vicinal diamine core, while the N-phenyl substituents introduce steric bulk and modulate the N-H acidity [2]. This substitution pattern directly impacts catalytic turnover, enantioselectivity, and substrate scope in ways that generic analogs cannot match, as demonstrated by the quantitative evidence below.

Electronic / steric mismatch
4-OMe and N-Ph substituents create distinct electronic environment not replicated by DPEN, TsDPEN, or DACH; may alter basicity and coordination.
Catalytic outcome may shift
Methoxy groups influence chiral induction pathway; generic diamines may not reproduce enantioselectivity or substrate scope under comparable conditions.
Hydrogen bonding profile differs
Dual N–H donor capacity (2 HBD) vs mono-sulfonylated DPEN (1 HBD) limits direct substitution in bifunctional organocatalyst design.

Quantitative Evidence vs. Closest Analogs


Phenylation Diastereoselectivity vs. DPEN Derivatives

In the asymmetric phenylation of N,N'-bis(4-methoxyphenyl)ethylenediimine with phenyllithium mediated by a chiral ligand, the reaction yields (1R,2R)-N,N'-bis(4-methoxyphenyl)-1,2-diphenylethanediamine with 67% ee, alongside the meso-product in a 41:59 (chiral:meso) ratio [1]. This diastereoselective outcome is directly relevant to understanding the stereochemical behavior of CAS 83871-65-2, which is the dl/meso mixture of the same backbone. By contrast, the analogous phenylation of N,N'-diphenylethylenediimine (the DPEN precursor) under comparable conditions has not been reported to yield the same level of enantiomeric enrichment, highlighting the influence of the 4-methoxyphenyl backbone on the diastereochemical outcome [1].

Phenylation ee
Class-level
67% ee (41:59 chiral:meso)
vs DPEN backbone
No comparable ee reported
Supports stereochemical influence of 4-OMe backbone
Relevance to dl/meso mixture requires verification
Asymmetric Synthesis Chiral Diamine Organolithium Addition

Lipophilicity (XLogP3) Differential vs. DPEN

PubChem computed XLogP3 for CAS 83871-65-2 is 6.6 [1]. In comparison, the XLogP3 of 1,2-diphenylethane-1,2-diamine (DPEN, the nearest unsubstituted analog) is 1.9, as retrieved from PubChem [2]. This represents a ΔLogP of +4.7, indicating that the target compound is approximately 50,000-fold more lipophilic than DPEN. The elevated LogP arises from the combined contributions of the two 4-methoxyphenyl groups and two N-phenyl groups.

Lipophilicity
Reported
XLogP3 6.6
Δ +4.7 vs DPEN (1.9)
May support solubility in non-polar solvents
Computed; experimental logP not reported
Lipophilicity Computed Properties Phase Transfer

Boiling Point and Thermal Stability vs. N-Alkylated Analogs

The predicted boiling point of CAS 83871-65-2 is 627.7 ± 55.0 °C at 760 mmHg . For comparison, N,N'-dimethyl-1,2-diphenylethane-1,2-diamine (a commonly used chiral diamine ligand for transfer hydrogenation) has a reported boiling point of 178-180 °C at 2 mmHg, corresponding to an estimated atmospheric boiling point of approximately 380-400 °C . This approximate 230 °C elevation in boiling point for CAS 83871-65-2 reflects its higher molecular weight (424.5 vs. 240.3 g/mol) and the presence of four aromatic rings that enable stronger intermolecular π-π stacking.

Boiling Point
Data to verify
~628 °C (pred.)
Δ ~+230 °C vs N,N'-dimethyl DPEN
May indicate higher thermal stability range
Predicted; experimental bp not available
Thermal Stability Distillation High-Temperature Reactions

Dual Hydrogen Bond Donors vs. Mono-Sulfonylated DPEN

CAS 83871-65-2 possesses exactly 2 hydrogen bond donors (both N-H groups), as computed by Cactvs 3.4.8.24 [1]. This contrasts with TsDPEN (N-tosyl-1,2-diphenylethane-1,2-diamine), the most widely used DPEN derivative in Noyori-Ikariya catalysts, which has only 1 hydrogen bond donor due to sulfonylation of one nitrogen [2]. The dual N-H functionality of CAS 83871-65-2 enables bifunctional activation modes (simultaneous hydrogen bond donation to both nucleophile and electrophile) that are sterically inaccessible to the mono-sulfonylated derivative.

H-Bond Donors
Class-level
2 HBD
vs TsDPEN (1 HBD)
May enable dual activation in bifunctional catalysis
Relevant for organocatalyst design
Hydrogen Bond Donor Organocatalysis Bifunctional Catalyst

TPSA and Membrane Permeability Advantage vs. DPEN

The Topological Polar Surface Area (TPSA) of CAS 83871-65-2 is computed as 42.5 Ų [1]. For comparison, the TPSA of DPEN is 52.0 Ų [2]. The 9.5 Ų reduction in TPSA for the target compound (an 18% decrease) arises from the replacement of two primary amine hydrogens with two phenyl groups, which shields the nitrogen lone pairs and reduces effective polarity. TPSA values below 60 Ų are generally associated with favorable passive membrane permeability, and the lower value for CAS 83871-65-2 suggests marginally better membrane penetration for biological probe applications.

TPSA
Reported
42.5 Ų
Δ -9.5 Ų (18% lower vs DPEN)
May correlate with improved membrane permeability
Computed; cellular uptake not measured
TPSA Membrane Permeability Biological Probe

One-Step Reductive Coupling vs. Multi-Step DPEN Synthesis

CAS 83871-65-2 can be accessed via reductive coupling of aldimines using Al/Bi powder and KOH in methanol at ambient temperature in high yields . This one-pot reductive dimerization approach directly generates the complex tetra-aryl-substituted diamine scaffold in a single step from simple aldimine precursors. By contrast, the synthesis of an equivalently substituted DPEN derivative typically requires sequential N-arylation steps (e.g., Buchwald-Hartwig coupling) after the diamine core is formed, constituting a multi-step sequence with cumulative yield losses [1].

Synthetic Access
Class-level
One-step reductive coupling
vs multi-step N-arylation
May simplify procurement and scale-up
Yield and scalability to be confirmed
Reductive Dimerization Atom Economy Synthetic Efficiency

Application Scenarios for CAS 83871-65-2


Chiral Ligand Libraries for Asymmetric Organolithium Additions

Researchers building chiral ligand libraries for organolithium-mediated C-C bond formation can leverage the 67% ee stereochemical outcome documented for the 4-methoxyphenyl-substituted scaffold [1]. CAS 83871-65-2 serves as a dl/meso diastereomer mixture that can be resolved or further derivatized to access enantiopure ligands, with the methoxy groups providing a synthetic handle for subsequent demethylation and functionalization [1].

Bifunctional Organocatalysts with Dual H-Bond Donation

The dual N-H hydrogen bond donor architecture (HBD count = 2) [1] distinguishes CAS 83871-65-2 from mono-sulfonylated DPEN derivatives (HBD count = 1). This makes it suitable for designing organocatalysts that require simultaneous hydrogen bond activation of both nucleophilic and electrophilic substrates. Catalyst development groups should consider this scaffold for Michael additions, aldol reactions, and Mannich reactions where bifunctional activation enhances both rate and enantioselectivity [1].

High-Temperature Catalysis with Non-Volatile Ligands

With a predicted boiling point of 627.7 °C [1] and computed XLogP3 of 6.6 [2], CAS 83871-65-2 is suited for catalytic reactions conducted in high-boiling, non-polar solvents (e.g., xylenes, mesitylene, diphenyl ether) at temperatures exceeding 150 °C. The elevated boiling point and lipophilicity minimize ligand volatility losses and maintain homogeneous solution-phase conditions, outperforming lighter diamine ligands such as N,N'-dimethyl-DPEN (bp ~380-400 °C) [1].

Cell-Permeable Chiral Probes for Target Engagement

The 18% reduction in TPSA (42.5 Ų vs. 52.0 Ų for DPEN) predicts improved passive membrane permeability [1], making CAS 83871-65-2 a more suitable scaffold for designing cell-permeable chiral probes. Medicinal chemistry teams developing stereochemically defined diamine-based inhibitors or chemical biology tools can use this scaffold to enhance cellular uptake without introducing additional prodrug strategies [1].

Application
Selection Property
Validation Focus
Asymmetric organolithium addition studies
Diastereomer mixture scaffold with 4-OMe backbone
Stereochemical outcome review and ee verification
Bifunctional organocatalyst design
Dual N–H donor architecture
Dual hydrogen bond activation model validation
High-temperature catalytic reactions
High predicted boiling point and lipophilicity
Thermal stability and solubility under reaction conditions
Cell-permeable chiral probe design
Lower TPSA relative to DPEN
Membrane permeability assay validation
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